methyl 5-[1-(3-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
Description
Methyl 5-[1-(3-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate is a heterocyclic organic compound featuring a 1,2-oxazole core fused with a pyrazole moiety. Its structure includes two aromatic substituents: a 3-chlorophenyl group on the pyrazole ring and a 2,6-dichlorophenyl group on the oxazole ring.
The compound’s structural determination would typically involve X-ray crystallography, with software such as SHELX playing a critical role in refining crystallographic data .
Properties
IUPAC Name |
methyl 5-[1-(3-chlorophenyl)-3-ethoxycarbonylpyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl3N3O5/c1-3-33-23(31)19-14(11-29(27-19)13-7-4-6-12(24)10-13)21-18(22(30)32-2)20(28-34-21)17-15(25)8-5-9-16(17)26/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLGRMKTERMHLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C(=O)OC)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-[1-(3-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate (CAS: 321571-37-3) is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it possesses a molar mass of approximately 520.75 g/mol. This article reviews its biological activities, including its pharmacological properties and potential therapeutic applications.
Chemical Structure
The compound features multiple functional groups that contribute to its biological activity:
- Pyrazole and Isoxazole Rings : These heterocyclic structures are known for their diverse pharmacological effects.
- Chlorophenyl Substituents : The presence of chlorinated phenyl groups enhances lipophilicity and may influence receptor interactions.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazole and isoxazole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown significant growth inhibition in human cancer cell lines such as A431 (epidermoid carcinoma) and HT29 (colorectal cancer) with IC50 values comparable to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which are particularly relevant in neurodegenerative diseases. In vitro studies have demonstrated that it can inhibit nitric oxide production in activated microglia, suggesting a protective role against neuroinflammation . This mechanism could be beneficial in conditions such as Parkinson's disease, where inflammation plays a critical role in disease progression.
The biological activities of this compound are likely mediated through several mechanisms:
- Receptor Interaction : The compound may interact with specific cellular receptors involved in apoptosis and cell proliferation.
- Enzyme Inhibition : It could inhibit enzymes that facilitate tumor growth or inflammatory responses.
- Signal Transduction Pathways : The modulation of pathways such as NF-kB or MAPK may contribute to its anti-inflammatory and anticancer effects.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- A study involving the administration of the compound to mice with induced tumors showed a significant reduction in tumor size compared to controls .
- In models of neuroinflammation, treatment with the compound reduced markers of inflammation and improved behavioral outcomes in mice subjected to neurotoxic agents .
Comparison with Similar Compounds
Structural and Functional Analysis
The compound shares structural similarities with other pyrazole-oxadiazole/oxazole hybrids. A key analog, ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate (CAS 1333915-48-2), provides a basis for comparison . Below is a detailed analysis:
Table 1: Structural and Theoretical Property Comparison
Key Findings:
Heterocyclic Core Differences :
- The 1,2-oxazole in the target compound offers a 5-membered ring with one oxygen and one nitrogen atom, while the 1,2,4-oxadiazole in the analog has two nitrogen atoms. This difference influences aromaticity and stability, with oxadiazoles often exhibiting higher metabolic resistance .
Substituent Impact :
- The 2,6-dichlorophenyl group in the target compound enhances steric bulk and lipophilicity compared to the 4-fluorophenyl group in the analog. Chlorine’s higher atomic weight and electronegativity may improve binding affinity in hydrophobic pockets but reduce aqueous solubility.
Ester Group Variations: The methyl and ethoxycarbonyl esters in the target compound vs. the ethyl ester in the analog affect solubility and hydrolysis rates.
Halogen Effects :
- Chlorine substituents increase molecular weight and polar surface area, which may hinder membrane permeability compared to fluorine. However, chlorine’s stronger electron-withdrawing nature could enhance reactivity in electrophilic substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
